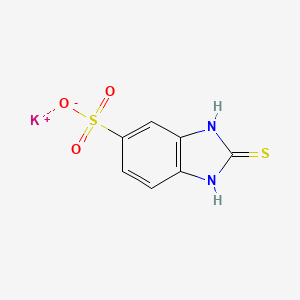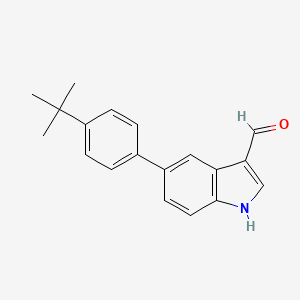
5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde: is an organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group in the phenyl ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product . Microwave-assisted reactions have also been employed to improve the efficiency and yield of this synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: 5-(4-Tert-butylphenyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(4-Tert-butylphenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It is also employed in the development of fluorescent probes and sensors for detecting biological molecules .
Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable starting material for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
4-tert-Butylphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
4,4’-Di-tert-butylbiphenyl: Used in the production of homoallylic amine derivatives and as a radical anion in metalation reactions.
Uniqueness: 5-(4-Tert-butylphenyl)-1H-indole-3-carbaldehyde stands out due to its indole core structure, which imparts unique biological and chemical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a versatile intermediate in various synthetic applications.
Propiedades
Fórmula molecular |
C19H19NO |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
5-(4-tert-butylphenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO/c1-19(2,3)16-7-4-13(5-8-16)14-6-9-18-17(10-14)15(12-21)11-20-18/h4-12,20H,1-3H3 |
Clave InChI |
OMXFUMVOJTUAIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





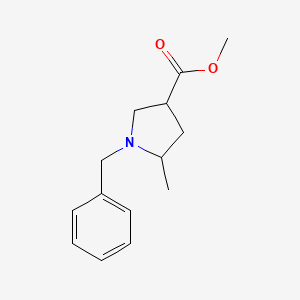
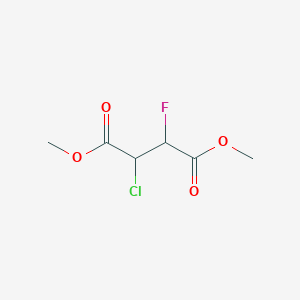
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)


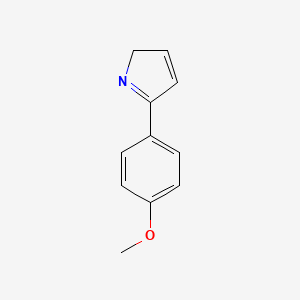
![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)

![2-Bromonaphtho[2,1-d]oxazole](/img/structure/B12859899.png)
